N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide
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Overview
Description
N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-chlorophenyl groups and a trifluoroethyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide typically involves the reaction of 4-chlorobenzophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Similar structure but lacks the trifluoroethyl group.
N-(1,1-bis(4-chlorophenyl)-2,2,2-trichloroethyl)acetamide: Similar structure but contains trichloroethyl instead of trifluoroethyl.
Uniqueness
N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs.
Properties
CAS No. |
2247-71-4 |
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Molecular Formula |
C16H12Cl2F3NO |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide |
InChI |
InChI=1S/C16H12Cl2F3NO/c1-10(23)22-15(16(19,20)21,11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9H,1H3,(H,22,23) |
InChI Key |
NPRLBMKFRSLGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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